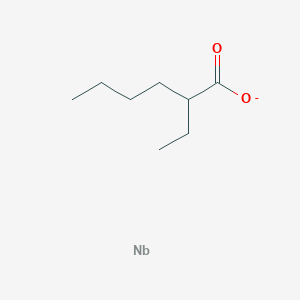

Niobium 2-ethylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Niobium 2-ethylhexanoate is an organometallic compound with the molecular formula C24H45NbO6. It is a niobium source that is soluble in organic solvents and is commonly used in various catalysts for oxidation, hydrogenation, and polymerization. This compound is also known for its applications as an adhesion promoter .

Preparation Methods

Niobium 2-ethylhexanoate can be synthesized by reacting pentakis(alkoxy)niobium with 2-ethylhexanoic acid. The reaction typically involves heating the mixture to facilitate the formation of the this compound derivative. Industrial production methods often involve the use of organic solvents to ensure the solubility of the compound .

Chemical Reactions Analysis

Niobium 2-ethylhexanoate undergoes various types of chemical reactions, including:

Oxidation: It can act as a catalyst in oxidation reactions.

Reduction: It can participate in reduction reactions, often in the presence of hydrogen.

Substitution: The compound can undergo substitution reactions where the 2-ethylhexanoate ligands are replaced by other ligands.

Common reagents used in these reactions include hydrogen, oxygen, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Niobium 2-ethylhexanoate has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various chemical reactions, including oxidation, hydrogenation, and polymerization.

Biology: Investigated for its potential use in biological systems due to its unique properties.

Medicine: Explored for potential medical applications, although specific uses are still under research.

Industry: Utilized in the production of thin films, solar energy applications, and water treatment processes .

Mechanism of Action

The mechanism of action of niobium 2-ethylhexanoate involves its ability to act as a catalyst in various chemical reactions. The compound interacts with molecular targets and pathways involved in oxidation, hydrogenation, and polymerization processes. The exact molecular targets and pathways can vary depending on the specific application and reaction conditions .

Comparison with Similar Compounds

Niobium 2-ethylhexanoate is unique due to its solubility in organic solvents and its effectiveness as a catalyst in various reactions. Similar compounds include:

- Niobium (IV) 2-ethylhexanoate

- Niobium (3+) tris (2-ethylhexanoate)

- Niobium (4+) tetrakis (2-ethylhexanoate)

These compounds share similar properties but may differ in their specific applications and effectiveness in certain reactions .

Biological Activity

Niobium 2-ethylhexanoate, also known as niobium(IV) 2-ethylhexanoate, is a coordination compound with the formula C8H15NbO2. This compound is characterized by its yellow viscous liquid form and is primarily utilized in various industrial applications, including as a precursor for niobium oxide materials and in catalysis. Its biological activity, however, is less understood and warrants further investigation.

- Molecular Formula : C32H60NbO8

- Molecular Weight : 665.73 g/mol

- CAS Number : 206564-87-6

- Purity : Typically above 98%

- Appearance : Yellow viscous liquid

| Property | Value |

|---|---|

| Molecular Formula | C32H60NbO8 |

| Molecular Weight | 665.73 g/mol |

| CAS Number | 206564-87-6 |

| Purity | ≥ 98% |

| Form | Liquid |

Toxicity and Safety

Initial studies indicate that niobium compounds can exhibit varying degrees of toxicity depending on dosage and exposure routes. This compound is classified under hazardous materials with specific precautionary measures due to its potential reproductive toxicity (H361) and moisture sensitivity. Safety data sheets recommend handling with care, particularly in laboratory settings.

Cellular Interaction and Effects

Research into the biological effects of niobium compounds, including this compound, has been limited. However, studies involving niobium-doped materials suggest potential bioactivity:

- Antimicrobial Properties : Some niobium compounds have demonstrated antimicrobial activity against various pathogens. The mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.

- Biocompatibility : Niobium's biocompatibility has been noted in certain biomedical applications, such as in dental materials and orthopedic implants. The incorporation of niobium into titanium alloys has shown to enhance corrosion resistance and mechanical properties while maintaining compatibility with biological tissues.

- Photocatalytic Activity : Niobium-doped titanium dioxide (TiO₂) has been studied for its enhanced photocatalytic properties under UV light, which can be beneficial for applications in environmental remediation and disinfection.

Case Studies

-

Study on Doping Effects :

A recent study investigated the effects of niobium doping on the surface reactivity of titanium dioxide nanoparticles. The findings indicated that increasing niobium content improved photocatalytic activity significantly, suggesting that niobium compounds could enhance the effectiveness of photocatalysts in biological applications such as wastewater treatment . -

Biocompatibility Assessment :

In another study focused on dental materials, niobium-containing composites were evaluated for cytotoxicity using human fibroblast cell lines. Results showed that these composites exhibited low cytotoxic effects, indicating good biocompatibility and potential for use in dental applications .

Summary of Biological Activities

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activity of this compound. Potential areas of exploration include:

- Detailed toxicological assessments across various biological models.

- Investigating the effects of different dosages on cellular behavior.

- Exploring therapeutic applications in drug delivery systems or as a component in biomaterials.

Properties

Molecular Formula |

C8H15NbO2- |

|---|---|

Molecular Weight |

236.11 g/mol |

IUPAC Name |

2-ethylhexanoate;niobium |

InChI |

InChI=1S/C8H16O2.Nb/c1-3-5-6-7(4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/p-1 |

InChI Key |

JGUAIAMPONKRLK-UHFFFAOYSA-M |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].[Nb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.